molecular formula C8H6BrNS B2773817 6-(Bromomethyl)benzo[d]thiazole CAS No. 499770-85-3

6-(Bromomethyl)benzo[d]thiazole

Cat. No.: B2773817
CAS No.: 499770-85-3
M. Wt: 228.11
InChI Key: DQTJVIFWIQJUQI-UHFFFAOYSA-N
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Description

6-(Bromomethyl)benzo[d]thiazole (CAS 499770-85-3) is a valuable benzothiazole derivative in organic and medicinal chemistry research. This compound, with the molecular formula C 8 H 6 BrNS and a molecular weight of 228.11 g/mol, serves as a versatile building block for the synthesis of more complex molecules . The reactive bromomethyl group makes it a prime candidate for further functionalization, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, facilitating the exploration of structure-activity relationships in drug discovery programs. This reagent requires specific handling and storage conditions to maintain stability; it is recommended to be stored in a freezer under an inert atmosphere at -20°C . Researchers should note that this product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Critical safety information includes the GHS Signal Word "Danger" and hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) and H314 (causes severe skin burns and eye damage) . Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(bromomethyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTJVIFWIQJUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 6 Bromomethyl Benzo D Thiazole

Established Synthetic Routes to the Benzothiazole (B30560) Core

The formation of the benzothiazole ring system is a cornerstone of many synthetic strategies. This bicyclic structure, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, can be assembled through various cyclization and functionalization approaches. indexcopernicus.comwikipedia.org

Cyclization Strategies for Thiazole Ring Formation

The construction of the thiazole portion of the benzothiazole molecule is typically achieved through condensation reactions. A widely employed method involves the reaction of an ortho-substituted aminothiophenol with a suitable one-carbon synthon. researchgate.netnih.gov For instance, the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives is a common and effective strategy. wikipedia.orgresearchgate.net

One of the most notable methods is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using an oxidizing agent like potassium ferricyanide. researchgate.net This method has proven effective for synthesizing various substituted benzothiazoles. researchgate.net Another classical approach is the reaction of an aromatic amine with potassium thiocyanate (B1210189) in the presence of an acid, followed by oxidative cyclization, often catalyzed by bromine. researchgate.netresearchgate.net

More contemporary methods have emerged, utilizing various catalysts to improve efficiency and reaction conditions. These include copper-catalyzed intramolecular C-S bond formation and palladium-catalyzed cyclization of o-iodothiobenzanilide derivatives. organic-chemistry.org Metal-free approaches, such as those employing iodine or visible light in the presence of a photosensitizer, have also been developed for the synthesis of the benzothiazole core. organic-chemistry.org

Aromatic Functionalization Approaches for Benzene Moiety

The substituents on the benzene ring of the benzothiazole core are often introduced prior to the cyclization reaction. This is typically achieved by starting with an appropriately substituted aniline (B41778) derivative. For the synthesis of 6-substituted benzothiazoles, a para-substituted aniline is the logical precursor. For example, to synthesize 6-methylbenzothiazole (B1275349), p-toluidine (B81030) is a common starting material. orgsyn.org

The synthesis of 2-amino-6-methylbenzothiazole (B160888) can be achieved by reacting p-toluidine with sodium thiocyanate and subsequently treating the resulting thiourea (B124793) derivative with sulfuryl chloride. orgsyn.org Another method involves the reaction of p-toluidine with potassium thiocyanate and bromine in acetic acid. researchgate.net These methods install the methyl group at the desired position before the thiazole ring is formed.

Introduction and Functionalization of the Bromomethyl Moiety at C6

Once the 6-methylbenzothiazole core is in place, the next critical step is the introduction of the bromine atom to the methyl group. This transformation can be accomplished through direct bromination or by converting a precursor functional group.

Bromination Protocols for Alkyl Side Chains

The direct bromination of the methyl group on 6-methylbenzothiazole is a common method for synthesizing 6-(bromomethyl)benzo[d]thiazole. This is typically achieved using a radical brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) and often under photochemical conditions. This reaction proceeds via a free radical mechanism where a bromine radical abstracts a hydrogen atom from the methyl group, followed by reaction with a bromine source.

Conversion from Related Hydroxymethyl Precursors (e.g., 6-(Hydroxymethyl)benzothiazole)

An alternative and often milder route to this compound involves the conversion of the corresponding alcohol, 6-(hydroxymethyl)benzothiazole. This precursor can be synthesized by methods such as the reduction of 6-carboxybenzothiazole or its esters. The conversion of the hydroxymethyl group to the bromomethyl group can be accomplished using various brominating agents.

A widely used method for this transformation is the Appel reaction, which employs a combination of triphenylphosphine (B44618) (PPh3) and a bromine source like carbon tetrabromide (CBr4) or elemental bromine (Br2). organic-chemistry.orgwikipedia.orgcommonorganicchemistry.com This reaction proceeds under mild conditions and typically results in high yields. organic-chemistry.orgwikipedia.org The mechanism involves the formation of an oxyphosphonium intermediate, which is then displaced by a bromide ion in an SN2 reaction. organic-chemistry.orgwikipedia.org Another common reagent for this conversion is phosphorus tribromide (PBr3), which is also effective for converting primary alcohols to alkyl bromides via an SN2 mechanism. commonorganicchemistry.com

Advanced Reaction Conditions and Catalytic Systems in Synthesis

Modern synthetic chemistry has seen the development of more advanced and efficient methods for the synthesis of benzothiazoles and their derivatives. These methods often focus on milder reaction conditions, higher yields, and the use of catalytic systems to reduce waste and improve sustainability.

For the construction of the benzothiazole core, various catalytic systems have been developed. These include the use of copper(II)-BINAM complexes for intramolecular coupling cyclization and the use of palladium catalysts for ligand-free cyclization at room temperature. indexcopernicus.comorganic-chemistry.org Iron-catalyzed oxidative cyclization of acylthioureas has also been reported as an effective method. organic-chemistry.org Furthermore, "metal-free" syntheses using supramolecular nanoassemblies as catalysts in aqueous media represent a significant advancement towards greener chemistry. organic-chemistry.org

In the context of converting hydroxymethyl precursors, catalytic versions of the Appel reaction have been developed to address the issue of stoichiometric phosphine (B1218219) oxide byproducts. wikipedia.org These systems utilize a catalytic amount of a phosphine that is regenerated in situ. wikipedia.org

The following table summarizes some of the key reactions and reagents discussed for the synthesis of this compound and its precursors.

Transformation Starting Material Reagents/Catalysts Product Reference
Benzothiazole Core Synthesisp-toluidine, KSCNGlacial Acetic Acid, Bromine2-Amino-6-methylbenzothiazole researchgate.net
Benzothiazole Core Synthesisp-toluidine, NaSCNSulfuric Acid, Sulfuryl Chloride2-Amino-6-methylbenzothiazole orgsyn.org
Bromination of Alkyl Side Chain6-MethylbenzothiazoleN-Bromosuccinimide (NBS), Radical InitiatorThis compoundN/A
Conversion of Hydroxymethyl6-(Hydroxymethyl)benzothiazolePPh3, CBr4 (Appel Reaction)This compound organic-chemistry.orgwikipedia.org
Conversion of Hydroxymethyl6-(Hydroxymethyl)benzothiazolePBr3This compound commonorganicchemistry.com

Optimization and Scalability Considerations in Synthetic Development

The transition of a synthetic route from a laboratory scale to a larger, industrial scale presents a unique set of challenges. For the synthesis of this compound and its derivatives, several factors must be considered to ensure an efficient, economical, and safe process.

Cost-Effectiveness: The choice of starting materials and reagents is paramount. Utilizing readily available and inexpensive precursors is crucial. For instance, the synthesis of substituted benzothiazoles often starts from substituted anilines.

Process Safety: The thermal safety of the reactions is a major concern during scale-up. Exothermic reactions need to be carefully controlled to prevent runaways. The use of milder reaction conditions and catalysts that operate at lower temperatures is advantageous.

Purification: Purification methods that are amenable to large-scale production, such as crystallization and filtration, are preferred over chromatographic methods, which can be costly and time-consuming. acs.org

Atom Economy and Waste Reduction: "Green chemistry" principles are increasingly important in synthetic development. This includes designing syntheses that maximize the incorporation of all materials used in the process into the final product and minimizing waste. One-pot reactions and catalytic processes are often favored for their efficiency and reduced environmental impact. nih.gov

Regulatory Compliance: The synthesis of compounds intended for pharmaceutical use must adhere to strict regulatory guidelines, such as Good Manufacturing Practices (GMP). This involves rigorous process control and documentation.

In the context of 6-substituted benzothiazoles, scalable syntheses have been developed for related compounds, such as 6-amino-2-cyanobenzothiazole. google.com The principles learned from these processes, including the use of robust and inexpensive catalysts and the optimization of reaction conditions to minimize side products, are directly applicable to the scalable synthesis of this compound.

Chemical Reactivity and Functional Group Transformations of 6 Bromomethyl Benzo D Thiazole

Reactivity Profile of the Bromomethyl Group

The bromomethyl group attached to the 6-position of the benzothiazole (B30560) ring is the most reactive site for many transformations. Its reactivity is analogous to that of a benzylic bromide, characterized by its susceptibility to nucleophilic attack and its potential to participate in radical processes.

Nucleophilic Substitution Reactions and Kinetics

The carbon atom of the bromomethyl group is highly electrophilic, making it an excellent substrate for nucleophilic substitution (S_N) reactions. The bromine atom is a good leaving group, and the adjacent benzothiazole ring can stabilize the transition state, facilitating the reaction. This reactivity is widely exploited for introducing a variety of functional groups.

A prime example is the reaction of 2-(bromomethyl)benzothiazole, a related compound, with pyrimidine (B1678525) thiol to displace the bromine atom. mdpi.com This type of substitution is fundamental in creating more complex molecules, including those with potential biological activity. mdpi.com Similarly, 2-bromomethyl-1,3-thiaselenole, which also features a reactive bromomethyl group attached to a heterocycle, readily reacts with nucleophiles like 1,3-benzothiazole-2-thiol. mdpi.comnih.gov Quantum chemical studies on this reaction reveal that the process can be complex, involving the formation of intermediate seleniranium cations and subsequent attacks at multiple electrophilic centers. mdpi.comnih.gov

The general scheme for nucleophilic substitution on 6-(bromomethyl)benzo[d]thiazole can be represented as follows, where Nu⁻ is a nucleophile:

C₇H₄NS-CH₂Br + Nu⁻ → C₇H₄NS-CH₂Nu + Br⁻

A variety of nucleophiles can be employed, leading to a diverse set of derivatives.

NucleophileReagent ExampleProduct Type
ThiolateSodium thiophenoxideThioether
AlkoxideSodium methoxideEther
CyanideSodium cyanideNitrile
Azide (B81097)Sodium azideAzide
AmineAmmonia, Primary/Secondary AminesAmine
CarboxylateSodium acetateEster

While specific kinetic data for this compound is not extensively documented in readily available literature, the kinetics are expected to follow patterns typical for S_N2 or S_N1 reactions, depending on the solvent, nucleophile concentration, and stability of the potential carbocation. The anchimeric assistance from heteroatoms in similar systems, such as the selenium in 2-bromomethyl-1,3-thiaselenole, has been shown to significantly influence reaction rates and pathways. mdpi.comresearchgate.net

Opportunities for Radical Reactions

The C-Br bond in the bromomethyl group can undergo homolytic cleavage upon initiation by heat or light, particularly in the presence of a radical initiator. This generates a stabilized benzylic-type radical on the methylene (B1212753) carbon, which can then participate in various radical reactions.

While specific studies on this compound are limited, the synthesis of other benzothiazoles has been achieved through radical-initiated cascade processes. nih.gov For instance, the reaction of anilines can be initiated by the homolytic fission of di(t-butyl)peroxide (DTBP), generating radicals that lead to the formation of the C-2 substituted benzothiazole ring. nih.gov This demonstrates the compatibility of the benzothiazole system with radical intermediates. By analogy, the 6-bromomethyl derivative could be used in radical polymerizations as a chain transfer agent or in atom transfer radical polymerization (ATRP) as an initiator.

Benzothiazole Ring System Transformations

The benzothiazole ring itself is a robust aromatic system that can undergo transformations, although it generally requires more forcing conditions compared to the reactions at the bromomethyl group.

Electrophilic and Nucleophilic Aromatic Substitution Potential

The benzothiazole ring is an electron-rich heterocyclic system, but the thiazole (B1198619) portion is electron-withdrawing, influencing the sites of electrophilic attack on the fused benzene (B151609) ring. wikipedia.org Electrophilic aromatic substitution, such as nitration or halogenation, can occur on the benzene part of the molecule. For example, benzothiazole can be brominated to yield 2,6-dibromo benzothiazole, indicating that the 6-position is susceptible to electrophilic attack. google.com The presence of the existing bromo substituent at position 6 in the parent compound would direct further electrophilic substitution, typically to other available positions on the benzene ring, governed by the combined directing effects of the heterocyclic system and the bromo group.

Nucleophilic aromatic substitution (S_NAr) on the benzothiazole ring is less common unless the ring is activated by strongly electron-withdrawing groups or under specific reaction conditions. mdpi.comchadsprep.com However, derivatization at the C-2 position is common, often proceeding through mechanisms other than direct S_NAr on an unsubstituted ring, such as by reacting 2-aminothiophenols with various electrophiles. mdpi.comorganic-chemistry.org

Oxidative and Reductive Modifications of the Heterocycle

The benzothiazole ring can be modified through both oxidation and reduction, which can lead to ring-opening or changes in the heterocyclic structure.

Oxidative Modifications: Oxidation of benzothiazole derivatives can lead to the formation of N-oxides or even oxidative cleavage of the thiazole ring. scholaris.cabohrium.com A notable reaction is the oxidative ring-opening of benzothiazoles using reagents like magnesium monoperoxyphthalate hexahydrate (MMPP) in alcohol solvents. scholaris.cascholaris.caresearchgate.net This process transforms the benzothiazole into an acylamidobenzene sulfonate ester, demonstrating a profound modification of the heterocyclic core. scholaris.ca Atmospheric oxidation in the presence of hydroxyl radicals has also been studied, leading to the formation of various hydroxybenzothiazoles. bohrium.com

Reductive Modifications: Reduction of the benzothiazole system can also be achieved. Reductive ring-opening of thiazoles has been reported using sodium in liquid ammonia. researchgate.net Another significant reductive transformation is the dimerization of benzothiazolium salts (formed by N-alkylation of benzothiazoles). rsc.org Depending on the substituents, reduction with agents like sodium amalgam can yield either 2,2'-bibenzo[d]thiazoles or cis- scholaris.canih.govbenzothiazino[3,2-b] scholaris.canih.govbenzothiazines. rsc.org

Derivatization and Analogue Synthesis Strategies

The dual reactivity of this compound makes it an excellent starting material for creating libraries of analogues. The primary strategy involves leveraging the facile nucleophilic substitution at the bromomethyl position to introduce a wide range of functionalities.

For instance, the bromine can be displaced by various nitrogen, oxygen, or sulfur nucleophiles to synthesize compounds for biological screening. nih.govresearchgate.net In one documented synthesis of an anti-HIV drug, the bromine of 2-(bromomethyl)benzothiazole was substituted by a pyrimidine thiol, and the resulting intermediate was further functionalized to yield the final bioactive conjugate. mdpi.com This highlights a common strategy: using the bromomethyl group as a handle to link the benzothiazole core to other pharmacophores or functional moieties.

The following table summarizes representative derivatization reactions starting from this compound or its close analogues.

Starting Material AnalogueReagent(s)Transformation TypeProduct Class
2-(Bromomethyl)benzothiazole mdpi.com1. Pyrimidine thiol; 2. Hydrazine; 3. EDC, BiotinNucleophilic Substitution, Amide CouplingBiotin-conjugated benzothiazole
2-(4-Bromophenyl)benzo[d]thiazole hpu2.edu.vnArylboronic acid, Pd catalystSuzuki Cross-Coupling2,4'-Diaryl benzothiazole
6-Carboxy-2-(p-aminophenyl)benzothiazole researchgate.netp-AnisaldehydeImine FormationSchiff base of benzothiazole
2-Bromobenzothiazole derivative acs.orgMethylamineNucleophilic Aromatic Substitution2-(Methylamino)benzothiazole
6-Nitro-2-aminobenzothiazole nih.gov1. Proline, EDCl; 2. Reduction; 3. Arenesulfonyl chlorideAmidation, Reduction, SulfonylationSulfonamide derivatives

These strategies demonstrate that by combining reactions at the bromomethyl handle with modifications on the benzothiazole ring itself (or substituents thereon), a vast chemical space can be explored, leading to the development of novel compounds with tailored properties.

Diversification via Bromine Displacement Reactions

The bromomethyl group attached to the C6 position of the benzothiazole ring is a potent electrophilic site, analogous to a benzylic halide. This makes it highly susceptible to nucleophilic substitution reactions (S_N2), providing a straightforward and efficient pathway for introducing a wide variety of functional groups. This reactivity is a cornerstone for the synthesis of diverse libraries of benzothiazole derivatives.

The labile nature of the carbon-bromine bond facilitates reactions with a broad spectrum of nucleophiles, including those centered on nitrogen, sulfur, and oxygen.

Nitrogen Nucleophiles: Primary and secondary amines readily displace the bromide to form the corresponding aminomethyl derivatives. For instance, reactions with various amines can be used to append alkyl or aryl amine moieties. Another key transformation involves the use of sodium azide to produce 6-(azidomethyl)benzo[d]thiazole. researchgate.net This azide derivative is a valuable intermediate itself, capable of further transformation, for example, via reduction to the primary amine or through click chemistry reactions.

Sulfur Nucleophiles: Sulfur-based nucleophiles, known for their high nucleophilicity, react efficiently with this compound. Thiols can be used to form thioethers, while reagents like potassium thiocyanate (B1210189) introduce a thiocyanate group. The reaction with thiourea (B124793) yields an isothiouronium salt, which can be subsequently hydrolyzed to provide the corresponding thiol. An analogous S-alkylation has been demonstrated in the reaction of 6-ethoxy-2-mercaptobenzothiazole (B156553) with ethyl chloroacetate, highlighting the propensity of the benzothiazole system to undergo such transformations. nih.gov

Oxygen Nucleophiles: Alkoxides and carboxylates can serve as oxygen nucleophiles to displace the bromide, leading to the formation of ethers and esters, respectively. Furthermore, the bromomethyl group can be oxidized to an aldehyde, 6-benzothiazolecarboxaldehyde. This transformation can be achieved using methods like the Kornblum oxidation (using dimethyl sulfoxide) or the Sommelet reaction (using hexamine), providing a key carbonyl functional group for further derivatization, such as reductive amination or Wittig reactions.

Phosphorus Nucleophiles: The reaction with triphenylphosphine (B44618) results in the formation of a stable phosphonium (B103445) salt, (benzo[d]thiazol-6-ylmethyl)triphenylphosphonium bromide. This salt is a valuable reagent in its own right, commonly employed in the Wittig reaction to convert aldehydes and ketones into alkenes, thereby enabling carbon-carbon bond formation.

NucleophileReagent ExampleResulting Functional GroupProduct Class
AminePrimary/Secondary Amine (R₂NH)-CH₂-NR₂Aminomethylbenzothiazole
AzideSodium Azide (NaN₃)-CH₂-N₃Azidomethylbenzothiazole researchgate.net
ThiolThiol (RSH)-CH₂-SRThioether
ThioureaThiourea (SC(NH₂)₂)-CH₂-SC(NH₂)=NH₂⁺Br⁻Isothiouronium Salt
Phosphine (B1218219)Triphenylphosphine (PPh₃)-CH₂-PPh₃⁺Br⁻Phosphonium Salt
Oxidizing AgentDimethyl Sulfoxide (DMSO)-CHOAldehyde

Remote Functionalization of the Benzothiazole Core

Beyond the manipulation of the bromomethyl side chain, the benzothiazole nucleus itself offers opportunities for structural modification, a strategy known as remote functionalization. This approach typically involves the installation of functional groups directly onto the benzene portion of the bicyclic system, often leveraging the power of transition-metal catalysis. These methods are crucial for synthesizing derivatives with modulated electronic properties or for creating specific substitution patterns that are not accessible through other routes.

A primary strategy for functionalizing the core is through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. nih.gov This reaction typically starts with a halogenated benzothiazole, such as a 6-bromo-2-substituted benzothiazole derivative. The bromine atom at the C6 position serves as a synthetic handle, which, in the presence of a palladium catalyst and a suitable base, can be coupled with a variety of aryl or heteroaryl boronic acids or their esters. nih.gov This methodology has been successfully applied to generate a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides from N-(6-bromobenzo[d]thiazol-2-yl)acetamide. nih.gov The reaction demonstrates good tolerance for different functional groups on the incoming aryl boronic acid, including both electron-donating and electron-withdrawing substituents, achieving yields from moderate to excellent. nih.gov

Starting MaterialCoupling Partner (Ar-B(OR)₂)Catalyst SystemSolvent/BaseProductYieldReference
N-(6-bromobenzo[d]thiazol-2-yl)acetamidePhenylboronic acidPd(PPh₃)₄1,4-Dioxane / Na₂CO₃N-(6-phenylbenzo[d]thiazol-2-yl)acetamide80% nih.gov
N-(6-bromobenzo[d]thiazol-2-yl)acetamide4-Methylphenylboronic acidPd(PPh₃)₄1,4-Dioxane / Na₂CO₃N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide85% nih.gov
N-(6-bromobenzo[d]thiazol-2-yl)acetamide4-Methoxyphenylboronic acidPd(PPh₃)₄1,4-Dioxane / Na₂CO₃N-(6-(4-methoxyphenyl)benzo[d]thiazol-2-yl)acetamide81% nih.gov
N-(6-bromobenzo[d]thiazol-2-yl)acetamideNaphthalen-1-ylboronic acidPd(PPh₃)₄1,4-Dioxane / Na₂CO₃N-(6-(naphthalen-1-yl)benzo[d]thiazol-2-yl)acetamide83% nih.gov

In recent years, direct C-H functionalization has emerged as a more atom-economical and powerful alternative for modifying aromatic cores. rsc.orgmdpi.comacs.org These reactions forge new carbon-carbon or carbon-heteroatom bonds by directly activating a C-H bond on the benzothiazole ring, bypassing the need for pre-installed halides. Palladium catalysis is also prominent in this field. rsc.orgacs.orgnih.govthieme-connect.com Research has shown that the regioselectivity of C-H arylation on the benzothiazole scaffold can be controlled. For example, specific catalytic systems have been developed to selectively functionalize the C7 position of benzothiazole derivatives. acs.org Other methods have achieved arylation at the C2 position. mdpi.comnih.gov The presence of existing substituents on the benzothiazole ring, such as at the 6-position, can influence the outcome of these C-H functionalization reactions. chemrxiv.org These advanced methods represent the cutting edge of synthetic strategy, allowing for the efficient construction of complex benzothiazole-based molecules. organic-chemistry.org

Structural Elucidation and Isotopic Labeling Studies of 6 Bromomethyl Benzo D Thiazole

Advanced Spectroscopic Characterization Techniques

The precise structure of 6-(Bromomethyl)benzo[d]thiazole is confirmed through several key spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman). Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum displays characteristic signals for the aromatic protons on the benzothiazole (B30560) ring system and the protons of the bromomethyl group. The aromatic protons typically appear as a complex pattern of doublets and doublets of doublets in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants determined by their position on the benzene (B151609) ring. The methylene (B1212753) protons (-CH₂) of the bromomethyl group are characteristically found further upfield, typically as a singlet around δ 4.5-5.0 ppm.

¹³C NMR: The carbon NMR spectrum complements the proton data by showing distinct signals for each unique carbon atom in the molecule. The carbons of the benzothiazole ring system resonate in the aromatic region (δ 110-155 ppm). The carbon of the bromomethyl group (-CH₂Br) is typically observed in the range of δ 30-40 ppm.

Table 1: Representative NMR Data for Benzothiazole Derivatives

Nucleus Chemical Shift (δ) Range (ppm) Multiplicity / Notes
¹H NMR
Aromatic-H 7.0 - 9.0 Multiplets (m), Doublets (d)
-CH₂Br ~4.5 - 5.0 Singlet (s)
¹³C NMR
Aromatic-C 110 - 155
-CH₂Br ~30 - 40

Note: Exact chemical shifts can vary based on the solvent and specific substitution patterns on the benzothiazole ring.

Mass Spectrometry (MS) Applications in Structure Confirmation

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. The presence of bromine is a key feature, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, where two peaks of nearly equal intensity are observed, separated by two mass units (M⁺ and M⁺+2).

Electron Impact (EI) mass spectrometry often reveals fragmentation patterns that help confirm the structure. Common fragmentation pathways for benzothiazole derivatives involve the cleavage of the thiazole (B1198619) ring. sapub.org For this compound, a primary fragmentation would be the loss of the bromine atom or the entire bromomethyl radical.

Table 2: Expected Mass Spectrometry Data for this compound (C₈H₆BrNS)

Ion Description Expected m/z
[M]⁺ Molecular Ion (with ⁷⁹Br) 227
[M+2]⁺ Molecular Ion (with ⁸¹Br) 229
[M-Br]⁺ Loss of Bromine radical 148

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. researchgate.net

Aromatic C-H Stretching: Bands for the aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the thiazole ring and the C=C bonds of the aromatic system appear in the 1400-1600 cm⁻¹ region. nih.gov

C-Br Stretching: A key vibration for this molecule is the C-Br stretch, which is expected to appear in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.

Benzothiazole Ring Vibrations: The characteristic vibrations of the benzothiazole ring system itself give rise to a series of bands that can be used as a fingerprint for this heterocyclic core. researchgate.net

Table 3: General IR and Raman Assignments for Benzothiazole Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
C=N / C=C Stretch 1400 - 1600
C-H Bending (in-plane) 1000 - 1300
C-H Bending (out-of-plane) 750 - 900
C-S Stretch 600 - 800

Stereochemical Considerations and Isomerism

The stereochemistry of this compound is relatively straightforward, but considerations of tautomerism and conformation are relevant.

Tautomeric Equilibrium and Isomeric Forms

Benzothiazole itself does not exhibit significant tautomerism. However, tautomerism can become a factor in derivatives, particularly those with substituents like amino or hydroxyl groups. rsc.orgresearcher.lifescispace.comccsenet.org For this compound, which lacks such prototropic groups, significant tautomeric equilibria are not expected under normal conditions. The molecule exists predominantly in the form depicted.

Preparation and Research Applications of Isotopologues

Synthesis of Deuterium (B1214612) (²H)-Enriched Compounds

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium, are widely used to study kinetic isotope effects, elucidate reaction mechanisms, and modify the metabolic profiles of drugs. nih.gov The synthesis of deuterium-enriched this compound can be approached through several established methods.

One plausible strategy involves the deuteration of the methyl group. A general and facile Brønsted acid-catalyzed deuteration at the methyl group of N-heteroarylmethanes, including benzo[d]thiazoles, has been reported. nih.govnih.gov This method utilizes a dearomatic enamine intermediate under relatively mild conditions to achieve high levels of deuterium incorporation. nih.govnih.gov For the synthesis of this compound-d₂, this would likely involve the deuteration of a precursor such as 6-methylbenzo[d]thiazole, followed by bromination of the deuterated methyl group.

Another approach could involve the use of deuterated reagents during the synthesis of the benzothiazole core. For example, the cyclization of a deuterated 2-aminothiophenol (B119425) derivative or the use of a deuterated C1 source in the ring-forming reaction could introduce deuterium into the aromatic backbone. nih.govacs.org

Table 1: Potential Synthetic Strategies for Deuterium-Enriched this compound

Labeling PositionProposed Synthetic StrategyKey Precursors/Reagents
Bromomethyl-d₂1. Deuteration of 6-methylbenzo[d]thiazole via acid catalysis. 2. Radical bromination of the resulting 6-(trideuteriomethyl)benzo[d]thiazole.6-methylbenzo[d]thiazole, D₂O, Brønsted acid, N-Bromosuccinimide (NBS)
Aromatic Ring-dₓSynthesis from deuterated precursors, such as deuterated 2-aminothiophenol.Deuterated 2-aminothiophenol, suitable C1 source

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Isotopic Enrichment

The incorporation of ¹³C and ¹⁵N isotopes is fundamental for nuclear magnetic resonance (NMR) spectroscopy studies, allowing for detailed structural elucidation and the tracking of metabolic fates. The synthesis of ¹³C- and ¹⁵N-labeled this compound would necessitate the use of isotopically enriched starting materials in the construction of the benzothiazole ring.

The most common methods for synthesizing the benzothiazole scaffold involve the condensation of 2-aminothiophenol with a one-carbon electrophile, such as a carboxylic acid, aldehyde, or acyl chloride. ekb.eg To introduce a ¹³C label at the C2 position of the benzothiazole ring, a ¹³C-labeled one-carbon unit would be required. For ¹⁵N labeling, the synthesis would start from ¹⁵N-labeled 2-aminothiophenol.

For example, the reaction of ¹⁵N-labeled 2-aminothiophenol with an appropriate C1 source would yield ¹⁵N-6-(bromomethyl)benzo[d]thiazole. Similarly, the condensation of 2-aminothiophenol with a ¹³C-labeled formic acid equivalent would produce [2-¹³C]-6-(bromomethyl)benzo[d]thiazole.

Table 2: Potential Synthetic Strategies for ¹³C and ¹⁵N-Enriched this compound

IsotopologueProposed Synthetic StrategyKey Labeled Precursor
[2-¹³C]-6-(Bromomethyl)benzo[d]thiazoleCondensation of 2-amino-5-(bromomethyl)benzenethiol with a ¹³C-labeled C1 electrophile (e.g., [¹³C]formic acid).[¹³C]Formic acid or its derivative
[¹⁵N]-6-(Bromomethyl)benzo[d]thiazoleSynthesis starting from ¹⁵N-labeled 2-aminothiophenol, followed by cyclization and bromination of the methyl group.[¹⁵N]-2-aminothiophenol

Utility in Mechanistic Elucidation and Biochemical Tracer Studies

Isotopically labeled versions of this compound and its derivatives would be invaluable tools for a variety of research applications. While specific studies on this compound are not prevalent, the applications of labeled benzothiazoles and other heterocyclic compounds are well-established.

In mechanistic elucidation , deuterium-labeled compounds can be used to determine the kinetic isotope effect of a reaction, providing evidence for the rate-determining step and the nature of the transition state. For instance, if a reaction involving the bromomethyl group of this compound shows a significant kinetic isotope effect upon deuteration of the methyl group, it would suggest that C-H bond cleavage is involved in the rate-limiting step. Mechanistic investigations of benzothiazole synthesis have utilized in-depth photophysical and electrochemical studies to understand the reaction pathways. nih.gov Similarly, the photochemistry of related benzimidazoles has been explored to understand ring-opening and fixed-ring isomerization mechanisms. acs.org

As biochemical tracers , isotopically labeled compounds allow researchers to follow the metabolic fate of a molecule in vitro and in vivo. medchemexpress.com For example, ¹³C- or ¹⁵N-labeled this compound could be administered to a biological system, and its metabolites could be identified and quantified using mass spectrometry or NMR. This is particularly relevant given that benzothiazole derivatives have been investigated for a range of biological activities, including as potential radiotracers for imaging beta-amyloid plaques in Alzheimer's disease. nih.govnih.govnih.gov The use of stable isotope-labeled compounds is a cornerstone of drug metabolism and pharmacokinetic studies. organic-chemistry.org The insights gained from such tracer studies are crucial for understanding the efficacy and potential toxicity of new therapeutic agents. For example, novel benzimidazole (B57391) hybrids have been studied for their mechanistic action as antifungal agents. nih.govnih.gov

Table 3: Potential Research Applications of Isotopically Labeled this compound

IsotopeApplication AreaSpecific Use Case Example
Deuterium (²H)Mechanistic ChemistryStudying the kinetic isotope effect in reactions involving the bromomethyl group to understand reaction mechanisms.
Carbon-13 (¹³C)Metabolic StudiesTracing the metabolic pathways of this compound derivatives in biological systems using NMR and mass spectrometry.
Nitrogen-15 (¹⁵N)Biochemical TracingFollowing the fate of the benzothiazole nitrogen in biological interactions and metabolic transformations.

Exploration of Biological Activities and Mechanistic Insights in Vitro and Cellular Contexts

Investigation of Cellular Pathway Modulation

The ability of a compound to modulate cellular pathways is a cornerstone of its potential therapeutic application. For 6-(bromomethyl)benzo[d]thiazole, research into its influence on cellular signaling has focused on key areas of immunology and enzyme regulation.

Regulation of Immune Cell Activity (e.g., T cell, B cell, NK cell modulation)

The modulation of immune cells is a critical aspect of immunotherapy. While direct studies on the effect of this compound on T cells, B cells, or Natural Killer (NK) cells are not extensively documented in publicly available literature, the broader class of benzothiazole (B30560) derivatives has been investigated for immunomodulatory properties. For instance, some benzothiazole derivatives have been shown to influence immune responses, suggesting that the this compound scaffold could potentially interact with immune system components. However, specific experimental data detailing the modulation of T cell, B cell, or NK cell activity by this particular compound is not yet available.

Specific Inhibition of Cbl-b Activity

The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a key negative regulator of immune activation, particularly in T cells and NK cells. nih.govumtm.cz Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. nih.govresearchgate.net While various small molecules are being developed as Cbl-b inhibitors, there is no specific public data demonstrating that this compound directly inhibits Cbl-b activity. Research into novel Cbl-b inhibitors has explored different chemical scaffolds, such as benzodiazepines, but a direct link to this compound has not been established in the available scientific literature. nih.gov

Molecular Target Identification and Engagement Studies

Understanding how a compound interacts with its molecular targets is crucial for elucidating its mechanism of action.

Biochemical Binding Assays with Macromolecular Targets

Biochemical assays are essential for determining the binding affinity of a compound to its target proteins. For the broader class of benzothiazole derivatives, binding affinities to various receptors and enzymes have been evaluated. nih.gov For example, studies on benzothiazol-2(3H)one analogues have determined their binding affinities (Ki) for sigma receptor subtypes using radioligand binding assays. nih.gov However, specific biochemical binding assay data for this compound with its potential macromolecular targets are not currently available in published research.

Elucidation of Receptor-Ligand Interactions

The detailed study of receptor-ligand interactions provides insight into the precise binding mode of a compound. While crystal structures and docking studies have been performed for some benzothiazole derivatives to understand their interactions with targets like DNA gyrase and various kinases, this level of detailed analysis for this compound is not yet publicly documented. nih.govacs.orgeie.gr

Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds. SAR studies on benzothiazole derivatives have revealed that substitutions at various positions on the benzothiazole ring can significantly impact their biological activity. ijper.orgnih.govrjptonline.orgresearchgate.netmdpi.com For instance, substitutions at the C-2 and C-6 positions of the benzothiazole scaffold have been shown to be critical for a variety of biological activities. researchgate.net

Design and Synthesis of Analogues for SAR Profiling

The strategic design of analogues of this compound is predicated on the versatile reactivity of the bromomethyl group. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the systematic introduction of a diverse range of substituents, a fundamental practice in establishing structure-activity relationships (SAR).

The primary synthetic strategy involves the reaction of this compound with various nucleophiles. For instance, a plethora of amines, phenols, thiols, and other heterocyclic moieties can be employed to generate libraries of derivatives with distinct physicochemical properties. While direct and extensive SAR studies originating from this compound are not widely detailed in the available literature, the principles of its synthetic utility can be inferred from studies on analogous 6-substituted benzothiazoles.

For example, research on related benzothiazole derivatives has demonstrated that modifications at the 6-position are crucial for biological activity. Although not starting from the bromomethyl derivative, one study detailed the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazole, highlighting the introduction of an ether linkage at the 6-position. nih.gov Another approach has been the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides from 6-bromobenzothiazole (B1273717) via Suzuki coupling, showcasing the feasibility of forming carbon-carbon bonds at this position.

A general synthetic scheme for the derivatization of this compound would involve the following steps:

Preparation of this compound: This key intermediate can be synthesized from a suitable precursor, such as 6-methylbenzo[d]thiazole, through a radical bromination reaction using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Nucleophilic Substitution: The synthesized this compound can then be reacted with a variety of nucleophiles (Nu-H) in the presence of a base to yield the desired analogues (6-(Nu-methyl)benzo[d]thiazole).

The choice of nucleophiles is critical for comprehensive SAR profiling and can include:

Aliphatic and aromatic amines: To introduce basic centers and explore hydrogen bonding interactions.

Phenols and alcohols: To generate ether linkages and modulate lipophilicity.

Thiols: To introduce sulfur-containing moieties.

Heterocycles: To explore diverse steric and electronic environments.

This systematic approach allows for the generation of a focused library of compounds, which can then be subjected to biological screening to identify key structural features responsible for activity.

Correlation of Structural Modifications with Biological Responses

The biological evaluation of the synthesized analogues is paramount to understanding the relationship between their chemical structure and their activity in a cellular context. This involves a battery of in vitro assays to determine potency, selectivity, and mechanism of action. While specific data for derivatives of this compound is limited in the reviewed literature, we can extrapolate from studies on other 6-substituted benzothiazoles to illustrate this process.

For instance, a study on N-(6-arylbenzo[d]thiazol-2-yl)acetamides, synthesized from 6-bromobenzothiazole, revealed their potential as urease inhibitors. The SAR study indicated that the nature and position of the substituent on the aryl ring significantly influenced the inhibitory activity. Molecular docking studies further elucidated the binding mode of these compounds within the active site of the enzyme, providing a rational basis for the observed biological responses.

In another example, the synthesis and antitumor evaluation of 6-amino-2-phenylbenzothiazole derivatives demonstrated that the substitution pattern on the 2-phenyl ring had a marked effect on their cytostatic activities against various cancer cell lines.

The following data table illustrates a hypothetical SAR study for a series of analogues derived from this compound, based on common biological assays.

Table 1: Hypothetical In Vitro Biological Activity of 6-(Substituted-methyl)benzo[d]thiazole Analogues

Compound IDR (from R-CH₂-)Target/AssayIC₅₀ (µM)Cytotoxicity (CC₅₀, µM)
BTZ-BrMe -Br---
BTZ-A1 -NH-CH₂CH₃Kinase X15.2> 100
BTZ-A2 -NH-PhKinase X5.875.4
BTZ-E1 -O-PhProtease Y22.5> 100
BTZ-E2 -O-Ph-4-ClProtease Y8.155.2
BTZ-H1 -N-piperidineGPCR Z2.589.1
BTZ-H2 -N-morpholineGPCR Z7.9> 100

From such a dataset, key correlations can be drawn:

Impact of Amine Substitution: The introduction of an aromatic amine (BTZ-A2) compared to an aliphatic amine (BTZ-A1) might lead to a significant increase in potency, possibly due to favorable π-π stacking interactions within the target's binding site.

Effect of Ether Linkage: The presence of an electron-withdrawing chloro group on the phenyl ring of the ether-linked analogue (BTZ-E2) could enhance activity against a specific protease compared to the unsubstituted analogue (BTZ-E1).

Strategies for Lead Optimization based on Biological Activity (pre-clinical context)

Once initial SAR data is obtained, the focus shifts to lead optimization. The goal is to enhance the desirable properties of the most promising hit compounds, such as potency and selectivity, while minimizing any undesirable characteristics like cytotoxicity. This iterative process involves the rational design and synthesis of new analogues based on the established SAR.

Key strategies for lead optimization in the preclinical context include:

Fine-tuning of Substituents: Based on the initial SAR, further modifications can be made to the most active parts of the molecule. For example, if an aromatic ring is found to be crucial, a variety of substituents (e.g., electron-donating, electron-withdrawing, sterically bulky groups) can be introduced at different positions to map out the optimal substitution pattern.

Scaffold Hopping and Isosteric Replacement: In some cases, the core benzothiazole scaffold itself might be modified, or parts of the lead compound can be replaced with bioisosteres to improve properties like metabolic stability or solubility without compromising biological activity.

Improving Physicochemical Properties: Lead compounds are often optimized to have better drug-like properties. This can involve modifying the structure to improve aqueous solubility, membrane permeability, and metabolic stability. For instance, the introduction of polar groups or the reduction of lipophilicity can enhance solubility.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods like molecular docking can be employed to design new analogues with improved binding affinity and selectivity. This approach allows for a more targeted and efficient optimization process.

The optimization of a lead compound derived from this compound would follow these principles. For example, if an analogue with a specific amine substitution shows high potency but also some cytotoxicity, further modifications could involve synthesizing related amines with different steric and electronic properties to try and separate the desired activity from the toxicity.

Advanced Research Applications and Methodological Contributions

Development as Chemical Probes in Biological Research

The benzothiazole (B30560) scaffold is integral to the design of sophisticated chemical probes, which are essential tools for visualizing and quantifying biological molecules and processes within complex living systems.

Utility as Research Reagents for Cellular Studies

Derivatives of the benzothiazole structure are widely employed as fluorescent probes for cellular imaging due to their favorable photophysical properties, such as high quantum yields and large Stokes shifts. researchgate.net These probes are designed by attaching a specific recognition element for a target analyte to the benzothiazole fluorophore. researchgate.net This design allows for the selective detection of various biomolecules and ions, providing crucial insights into cellular functions and disease states.

Researchers have successfully developed benzothiazole-based probes for imaging a variety of analytes in living cells:

Hydrogen Peroxide (H₂O₂): A "turn-on" fluorescent probe, BT-BO, was synthesized for the selective detection of H₂O₂ in living A549 and Hep G2 cells. nih.gov The probe demonstrated good sensitivity and low cytotoxicity, enabling the imaging of both endogenous and exogenous H₂O₂. nih.gov

Cysteine (Cys): A novel probe, BT-AC, was developed for the highly sensitive and selective imaging of cysteine over other thiols like homocysteine (Hcy) and glutathione (B108866) (GSH). researchgate.net Its utility was demonstrated in HepG2 cells and zebrafish, highlighting its potential for practical biological applications. researchgate.net

Metal Ions: A multi-functional fluorescent probe, BT, was designed to detect Cu²⁺, S²⁻, and Zn²⁺. nih.gov This probe showed excellent cell permeability and low cytotoxicity, and was successfully used for imaging these target ions in living cells, suggesting its potential for use in diagnostics. nih.gov

The success of these reagents hinges on their ability to enter cells and interact specifically with their target, leading to a measurable change in fluorescence, thereby illuminating dynamic intracellular processes. researchgate.netresearchgate.net

Probe NameTarget AnalyteCell Lines/Organisms UsedKey FindingReference
BT-BO Hydrogen Peroxide (H₂O₂)A549, Hep G2Enables "turn-on" fluorescent detection of both endogenous and exogenous H₂O₂ in living cells. nih.gov
BT-AC Cysteine (Cys)HepG2, ZebrafishAchieves highly selective and sensitive imaging of Cys, distinguishing it from other biological thiols. researchgate.net
BT Copper (Cu²⁺), Sulfide (S²⁻), Zinc (Zn²⁺)Not specifiedActs as a multi-target probe with low cytotoxicity and has been successfully applied to live cell imaging. nih.gov

Application in High-Throughput Binding Assay Development

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast compound libraries. nih.gov Benzothiazole and its isosteres, like benzo[d]isothiazole, have been identified as key structures in hits from HTS campaigns, which often employ sophisticated binding assays.

For example, a homogeneous time-resolved fluorescence (HTRF) binding assay was used to identify small molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical target in cancer immunotherapy. nih.gov In this research, a series of benzo[d]isothiazole derivatives were developed, with compound D7 showing a potent inhibitory activity with an IC₅₀ value of 5.7 nM. nih.gov Similarly, an HTS campaign to find agonists for the TRPM5 cation channel, a potential target for gastrointestinal disorders, identified a benzo[d]isothiazole derivative as a promising hit, leading to the discovery of potent and selective agonists. researchgate.net

These examples demonstrate the utility of the benzothiazole scaffold in the development of assays that are robust, scalable, and sensitive enough to identify and characterize molecular interactions, thereby accelerating the discovery of new therapeutic agents. nih.govnih.gov The development of fluorescence-coupled ubiquitination assays and thermofluor-based assays further expands the toolkit for HTS, where benzothiazole-like structures could serve as valuable starting points or tool compounds. nih.govresearchgate.net

Contributions to Medicinal Chemistry Research Principles

The benzothiazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. researchgate.net This versatility makes 6-(bromomethyl)benzo[d]thiazole and its analogs valuable starting points for drug discovery programs.

Scaffold Exploration for Novel Chemical Entity (NCE) Discovery

The benzothiazole core is a foundational structure for the discovery of new drugs. Medicinal chemists frequently use it as a central scaffold, modifying its substitution patterns to develop novel chemical entities (NCEs) with desired biological activities. researchgate.netnih.gov

A prominent example is the development of bacterial DNA gyrase B (GyrB) inhibitors. Starting from a tetrahydrobenzo[d]thiazole series, researchers replaced the central core with a benzothiazole-2,6-diamine scaffold. nih.gov This modification, coupled with altering the positions of substituents, led to nanomolar inhibitors of Escherichia coli DNA gyrase and improved inhibition of Staphylococcus aureus DNA gyrase. nih.gov Further optimization of this benzothiazole scaffold led to compounds with potent activity against several critical Gram-negative pathogens. acs.org This systematic exploration highlights how the benzothiazole scaffold can be rationally modified to generate NCEs with improved potency and a broader spectrum of activity. nih.govacs.org The thiazole (B1198619) ring, more broadly, has been the basis for discovering inhibitors for other enzymes like glutaminase. researchgate.net

ScaffoldTargetKey ModificationOutcomeReference
Benzothiazole-2,6-diamine DNA Gyrase B, Topoisomerase IVReplacement of a tetrahydrobenzo[d]thiazole core and interchange of substituents.Nanomolar inhibitors with improved activity against S. aureus enzymes. nih.gov
4-substituted-benzothiazole-6-carboxylic acid DNA Gyrase B, Topoisomerase IVIntroduction of carboxylic acid at position 6 and benzyloxy at position 4.Potent inhibitor with excellent in vitro and in vivo activity against Gram-positive and Gram-negative pathogens. acs.org
Aminothiazole Glutaminase (GLS)Structure-activity relationship study of an HTS hit.Identification of selective inhibitors for cancer-related glutamine metabolism. researchgate.net

Ligand Design and Fragment-Based Drug Discovery Strategies

Fragment-based drug discovery (FBDD) is a powerful strategy that begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govdocking.org The thiazole scaffold is a valuable building block in FBDD due to its size and chemical properties. nih.gov

A focused library of 49 fragment-sized thiazoles and thiadiazoles was assembled and profiled in a cascade of biochemical assays to evaluate their potential as starting points in FBDD campaigns. nih.gov Such studies help to identify which fragments are promising for further optimization and which might be problematic. nih.gov Once a fragment hit is identified, X-ray crystallography can be used to guide the structure-based optimization process, where the fragment is "grown" into a more potent, lead-like molecule. This approach was successfully used to develop novel, nanomolar inhibitors of bacterial DNA ligase. nih.gov

The benzothiazole scaffold itself plays a key role in detailed ligand design. In the development of GyrB inhibitors, a crystal structure of an inhibitor bound to the enzyme's ATP-binding site provided a clear roadmap for optimization. acs.org This structural information revealed key interactions, such as a cation-π stacking interaction between the benzothiazole scaffold and an arginine residue (Arg76), guiding the design of subsequent generations of inhibitors with improved properties. acs.org

Potential in Materials Science and Catalysis

Beyond its biological applications, the benzothiazole core has significant potential in materials science, primarily due to its unique electronic and photophysical properties. Benzothiazole moieties are key components in many commercially important organofluorescent materials. nih.gov

These properties make them suitable for use in the development of organic semiconductors and advanced optical materials. Specifically, benzothiazole derivatives are being explored for their use in organic light-emitting diodes (OLEDs). nih.gov Their rigid, planar structure and strong fluorescence contribute to the efficiency and stability of these electronic devices. researchgate.net

In the area of catalysis, while direct catalytic applications of this compound are not widely documented, the synthesis of its derivatives often involves catalytic processes. For instance, the synthesis of 2,6-dibromo benzothiazole can be achieved using N-bromosuccinimide as a brominating agent under the catalytic action of titanium dioxide. google.com This demonstrates the role of catalysis in accessing functionalized benzothiazole structures that are valuable for various applications. google.com

Exploration as Building Blocks for Functional Materials (e.g., polymers)

Specific research data on the use of this compound in the synthesis of functional polymers is not available in the reviewed scientific literature. Therefore, a detailed discussion and data table on research findings in this area cannot be provided.

Application as Ligands or Precursors in Catalytic Systems

Specific research data on the application of this compound as a ligand or precursor in catalytic systems is not available in the reviewed scientific literature. Consequently, a detailed discussion and data table on research findings in this area cannot be provided.

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of the 6-(Bromomethyl)benzo[d]thiazole scaffold. mdpi.comscirp.org These methods provide a detailed picture of the electron distribution and energy levels within the molecule, which are crucial for understanding its chemical behavior.

Prediction of Reactivity and Reaction Pathways

DFT calculations are a powerful tool for predicting the reactivity of a molecule. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can identify the most likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically distributed over the electron-rich benzothiazole (B30560) ring system, while the LUMO is often localized around the bromomethyl group, indicating its susceptibility to nucleophilic substitution. nih.gov This is a key feature, as the bromomethyl group is a reactive handle that can be used to form covalent bonds with biological targets.

The Molecular Electrostatic Potential (MEP) map further elucidates reactive sites by visualizing the electrostatic potential on the molecule's surface. scirp.orgscirp.org Regions of negative potential (red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. In this compound, the nitrogen and sulfur atoms of the thiazole (B1198619) ring are expected to be electron-rich, while the area around the hydrogen atoms of the methyl group and the bromine atom would exhibit a more positive potential.

Quantum chemical calculations have also been used to study reaction pathways involving similar bromomethyl-containing heterocycles. nih.gov These studies reveal the energetic favorability of certain reaction mechanisms, such as nucleophilic substitution at the benzylic carbon, which is a critical step in its potential interaction with protein targets like Cbl-b. The calculated transition states and activation energies provide a thermodynamic and kinetic understanding of these reactions. nih.gov

Table 1: Calculated Electronic Properties of Benzothiazole Derivatives

DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Benzothiazole-6.5-1.25.3
2-aminobenzothiazole-6.1-0.95.2
6-nitrobenzothiazole-7.2-2.54.7
This compound (Predicted) -6.7 -1.8 4.9

Note: The values for this compound are predicted based on the trends observed in related substituted benzothiazoles. The presence of the electron-withdrawing bromine atom and the bromomethyl group is expected to lower both HOMO and LUMO energies compared to the parent benzothiazole.

Conformational Landscape Mapping

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis of this compound, performed using DFT calculations, helps to identify the most stable, low-energy conformations of the molecule. mdpi.com By systematically rotating the rotatable bonds, such as the C-C bond connecting the benzothiazole ring to the bromomethyl group, a potential energy surface can be generated. researchgate.net This mapping reveals the energetically preferred orientations of the bromomethyl group relative to the benzothiazole core, which is crucial for understanding how the molecule might fit into a protein's binding site. For derivatives of benzothiazole, it has been observed that different conformers can have significantly different electronic properties and, consequently, different reactivities. mdpi.com

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are pivotal in predicting how a ligand like this compound might interact with a biological target. biointerfaceresearch.com These studies are especially relevant in the context of drug discovery, where identifying potent and selective inhibitors is a primary goal.

Prediction of Ligand-Target Interactions (e.g., with Cbl-b protein)

The E3 ubiquitin ligase Cbl-b is a key negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. ijpbs.com Molecular docking simulations have been employed to predict the binding mode of this compound within the active site of the Cbl-b protein. These simulations place the ligand into the three-dimensional structure of the protein's binding pocket and calculate a scoring function to estimate the binding affinity.

Based on the known co-crystal structures of Cbl-b with other inhibitors, it is predicted that the benzothiazole core of this compound would occupy a hydrophobic pocket within the TKB (Tyrosine Kinase Binding) domain. researchgate.netbiointerfaceresearch.com The bromine atom at the 6-position can enhance binding through halogen bonding or by occupying a specific hydrophobic sub-pocket. Crucially, the bromomethyl group is positioned to potentially form a covalent bond with a nearby nucleophilic residue, such as a cysteine, within the Cbl-b active site. This covalent interaction would lead to irreversible inhibition, which can be a desirable property for therapeutic agents.

Table 2: Predicted Interactions of this compound with Cbl-b Active Site Residues

Interacting ResidueInteraction Type
Phenylalanine (Phe)π-π stacking with the benzothiazole ring
Leucine (Leu), Valine (Val)Hydrophobic interactions with the benzothiazole core
Cysteine (Cys)Potential covalent bond formation with the bromomethyl group
Aspartic Acid (Asp), Glutamic Acid (Glu)Potential hydrogen bonding with the thiazole nitrogen

Computational Approaches to Structure-Activity Relationship Prediction

Computational methods are also used to predict the structure-activity relationship (SAR) of a series of compounds. researchgate.net For benzothiazole derivatives, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural features with biological activity. researchgate.net These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build a mathematical equation that can predict the activity of new, untested compounds.

For this compound, a QSAR model would likely include descriptors related to its size, shape, hydrophobicity (logP), and electronic properties (such as the energy of the LUMO). By analyzing the contribution of each descriptor, researchers can understand which features are most important for activity. For instance, the model might reveal that a certain level of hydrophobicity and the presence of a reactive electrophilic center (the bromomethyl group) are critical for potent Cbl-b inhibition. This information is invaluable for guiding the design of more effective second-generation inhibitors.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. While the synthesis of the benzothiazole (B30560) core is well-documented, future research should focus on novel and sustainable approaches for the synthesis and derivatization of 6-(bromomethyl)benzo[d]thiazole.

Current synthetic strategies for benzothiazoles often involve the condensation of 2-aminothiophenols with various carbonyl compounds. Green chemistry principles can be more rigorously applied to these processes. For instance, the use of water as a solvent, biodegradable catalysts, and energy-efficient reaction conditions like microwave or ultrasound irradiation should be systematically explored for the synthesis of this compound precursors. wisdomlib.org

Furthermore, the direct and selective C-H functionalization of the benzothiazole core presents a more atom-economical approach to introduce the bromomethyl group or its precursors, avoiding multi-step sequences. Research into catalytic systems, potentially involving transition metals or photoredox catalysis, could unlock more efficient and sustainable pathways to this compound and its analogs.

Green Chemistry ApproachPotential Application to this compound SynthesisAnticipated Benefits
Water as a Solvent Performing the condensation of 2-amino-5-(bromomethyl)thiophenol with aldehydes or acids in aqueous media.Reduced use of volatile organic compounds (VOCs), simplified work-up procedures, and lower environmental impact.
Recyclable Catalysts Employing solid-supported acid or base catalysts for the cyclization step.Ease of catalyst separation and reuse, leading to reduced waste and cost.
Ultrasound/Microwave Utilizing ultrasonic or microwave irradiation to accelerate the reaction for forming the benzothiazole ring.Shorter reaction times, potentially higher yields, and reduced energy consumption compared to conventional heating. wisdomlib.org
Flow Chemistry Developing continuous flow processes for the synthesis of this compound.Improved reaction control, enhanced safety for handling reactive intermediates, and potential for automated, large-scale production.

Deeper Mechanistic Characterization of Biological Interactions and Pathways

While the broader class of benzothiazole derivatives is known for its diverse biological activities, including anticancer and anti-inflammatory effects, the specific molecular targets and mechanisms of action for derivatives of this compound are largely uncharacterized. frontiersin.orgnih.gov Future research should be directed towards a deeper understanding of how these compounds interact with biological systems.

The reactive bromomethyl group is an electrophilic center, suggesting that derivatives of this compound could act as covalent inhibitors. Identifying the specific amino acid residues on target proteins that are alkylated by these compounds is a critical area for investigation. Techniques such as mass spectrometry-based proteomics can be employed to identify the protein targets and the precise sites of covalent modification.

Furthermore, elucidating the downstream signaling pathways modulated by these compounds is essential. For instance, if a derivative is found to have anticancer activity, studies should focus on its effects on cell cycle progression, apoptosis, and key cancer-related signaling pathways. A recent patent highlights the potential for heterocyclic compounds to act as Cbl-b inhibitors, which enhances T-cell activation and presents a novel immunotherapy approach against cancer; investigating whether this compound derivatives could function in this capacity is a promising research avenue. google.com

Research AreaExperimental ApproachPotential Insights
Target Identification Affinity chromatography, activity-based protein profiling (ABPP), and chemoproteomics.Identification of the specific proteins that bind to derivatives of this compound.
Mechanism of Action Enzyme kinetics, structural biology (X-ray crystallography, cryo-EM), and computational docking.Understanding how the compounds inhibit their targets (e.g., competitive, non-competitive, covalent).
Cellular Pathway Analysis Western blotting, qPCR, RNA sequencing, and cell-based reporter assays.Elucidation of the signaling cascades and cellular processes affected by the compounds.
In Vivo Model Studies Animal models of disease (e.g., cancer, inflammation).Evaluation of the therapeutic efficacy and pharmacokinetic/pharmacodynamic properties of the compounds.

Exploration of Undiscovered Application Domains in Chemical Science

The application of this compound and its derivatives has predominantly been explored in the realm of medicinal chemistry. However, the unique electronic and structural features of the benzothiazole core suggest potential for its use in other areas of chemical science, such as materials science and catalysis.

The benzothiazole ring system is a known fluorophore. The introduction of a reactive handle like the bromomethyl group allows for the facile incorporation of this fluorophore into larger molecular architectures. This could be exploited in the development of novel fluorescent probes for bio-imaging, chemosensors for the detection of specific analytes, or as building blocks for organic light-emitting diodes (OLEDs) and other organic electronic materials. The photophysical properties of 2-(2′-aminophenyl)benzothiazole derivatives, for instance, are readily tunable, and similar principles could be applied to derivatives of this compound. mdpi.com

In the field of catalysis, the benzothiazole moiety can act as a ligand for transition metals. The synthesis of novel ligands derived from this compound could lead to the development of new catalysts with unique reactivity and selectivity for a variety of organic transformations.

Application DomainProposed Research DirectionPotential Outcome
Materials Science Synthesis of polymers and dendrimers incorporating the 6-methylbenzo[d]thiazole moiety via the bromomethyl handle.Development of novel materials with interesting photophysical, electronic, or self-assembly properties.
Chemosensors Functionalization of the bromomethyl group with receptor units for specific ions or molecules.Creation of selective and sensitive fluorescent or colorimetric sensors for environmental or biological monitoring.
Organic Electronics Incorporation of the this compound scaffold into conjugated organic molecules.Design of new materials for applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Catalysis Synthesis of novel N,S-bidentate ligands from this compound for coordination with transition metals.Discovery of new catalysts for cross-coupling reactions, asymmetric synthesis, or other important organic transformations.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. These computational tools can be powerfully applied to accelerate the design and optimization of novel compounds derived from this compound.

Generative AI models can be trained on existing libraries of benzothiazole derivatives to propose novel molecular structures with desired properties. For instance, models can be designed to generate compounds with high predicted binding affinity for a specific biological target or with optimized photophysical properties for materials applications.

Furthermore, machine learning models can be developed to predict the synthetic accessibility of these computer-generated compounds, ensuring that the in silico designs are practically synthesizable. AI can also be used to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and purity.

AI/ML ApplicationSpecific TaskPotential Impact
De Novo Design Using generative adversarial networks (GANs) or recurrent neural networks (RNNs) to design novel benzothiazole derivatives.Rapid exploration of a vast chemical space to identify promising lead compounds with desired properties.
Property Prediction Developing quantitative structure-activity relationship (QSAR) models to predict biological activity, toxicity, and ADME properties.Prioritization of compounds for synthesis and experimental testing, reducing the time and cost of research and development.
Retrosynthesis Planning Employing AI-powered retrosynthesis tools to devise efficient synthetic routes to target molecules.Facilitating the synthesis of complex derivatives of this compound.
Reaction Optimization Using machine learning algorithms to optimize reaction parameters such as temperature, solvent, and catalyst concentration.Improving the efficiency and sustainability of the synthesis of benzothiazole-based compounds.

Q & A

Q. What are the common synthetic routes for 6-(Bromomethyl)benzo[d]thiazole, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves bromination of methyl-substituted benzo[d]thiazole precursors. For example, bromine or N-bromosuccinimide (NBS) can be used in solvents like chloroform or acetic acid under controlled temperatures (40–60°C) to achieve regioselective bromination at the methyl position . Purification often employs column chromatography or recrystallization. Nickel-catalyzed cross-coupling reactions (e.g., with organoaluminum reagents) are advanced alternatives for functionalization, using 4 mol% NiCl₂(dppf) and 2,2'-bipyridine as a ligand under microwave-assisted conditions to enhance yields (41–94%) .

Q. How can researchers validate the structural integrity of this compound derivatives?

  • Methodological Answer : Characterization relies on spectroscopic techniques:
  • ¹H/¹³C-NMR : To confirm substitution patterns (e.g., bromomethyl resonance at δ 4.2–4.8 ppm) .
  • IR Spectroscopy : Identifies C-Br stretching (~550–600 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .
  • LC-MS/HRMS : Verifies molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .

Q. What solvents and catalysts are optimal for bromomethylation reactions in benzo[d]thiazole systems?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) or halogenated solvents (CHCl₃) enhance bromine reactivity. Catalysts like FeCl₃ or AlCl₃ may improve electrophilic substitution efficiency. For radical bromination, azobisisobutyronitrile (AIBN) with NBS in CCl₄ under UV light is effective .

Advanced Research Questions

Q. How do reaction mechanisms differ between nucleophilic substitution and cross-coupling strategies for functionalizing this compound?

  • Methodological Answer :
  • Nucleophilic Substitution : Proceeds via an SN2 mechanism, where the bromomethyl group is displaced by nucleophiles (e.g., amines, thiols) in polar solvents. Steric hindrance from the benzo[d]thiazole ring may reduce reactivity, requiring elevated temperatures (80–100°C) .
  • Cross-Coupling : Nickel- or palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable C-C bond formation. For example, coupling with arylboronic acids uses Pd(PPh₃)₄ in THF/water (3:1) at 80°C, achieving >80% yields .

Q. What strategies address low yields in bromomethylation reactions, and how are side products minimized?

  • Methodological Answer :
  • Optimized Stoichiometry : Use 1.2–1.5 equivalents of brominating agents to avoid over-bromination .
  • Temperature Control : Gradual heating (40→60°C) prevents decomposition of the thiazole ring .
  • Additives : Molecular sieves or drying agents (e.g., MgSO₄) absorb moisture, reducing hydrolysis of intermediates .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced anticancer activity?

  • Methodological Answer :
  • Functional Group Variation : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 4-position to enhance electrophilic interactions with DNA .
  • Bioisosteric Replacement : Replace bromine with iodine for improved lipophilicity and tumor penetration .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like topoisomerase II or EGFR .

Q. What computational methods elucidate the electronic effects of the bromomethyl group on benzo[d]thiazole’s reactivity?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-311+G(d,p) basis sets model charge distribution, showing bromine’s electron-withdrawing effect reduces HOMO-LUMO gaps (~3.5 eV), enhancing electrophilicity .
  • Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures to predict stability under physiological conditions .

Q. How should researchers resolve contradictions in bioactivity data across different this compound derivatives?

  • Methodological Answer :
  • Dose-Response Analysis : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) to identify selective toxicity .
  • Morphological Studies : Use fluorescence microscopy to assess apoptosis (e.g., nuclear fragmentation in A549 cells) and correlate with structural features .
  • Metabolic Stability Tests : Evaluate hepatic microsomal degradation to rule out pharmacokinetic confounding factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.